molecular formula C18H15BrN4OS B5116309 N-[4-(2-phenylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide;hydrobromide

N-[4-(2-phenylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide;hydrobromide

Cat. No.: B5116309
M. Wt: 415.3 g/mol
InChI Key: HIWLSDOHAPSUNA-UHFFFAOYSA-N
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Description

N-[4-(2-phenylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide;hydrobromide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound, which includes an imidazo[2,1-b][1,3,4]thiadiazole core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-phenylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide;hydrobromide typically involves the following steps:

    Formation of the Imidazo[2,1-b][1,3,4]thiadiazole Core: This step involves the cyclization of appropriate precursors, such as 2-aminobenzothiazole and phenyl isothiocyanate, under acidic or basic conditions.

    Substitution Reactions: The phenyl group is introduced through substitution reactions, often using phenyl halides in the presence of a base.

    Acetylation: The final step involves the acetylation of the amino group using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Phenyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[4-(2-phenylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide;hydrobromide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(2-phenylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide;hydrobromide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition of cell proliferation or induction of cell death.

    Pathways Involved: It may interfere with signaling pathways such as the EGFR pathway, leading to the inhibition of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole: Known for its anticancer activity.

    3-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1H-indole: Studied for its antiproliferative activity against pancreatic cancer cells.

Uniqueness

N-[4-(2-phenylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide;hydrobromide is unique due to its specific substitution pattern and the presence of the acetamide group, which may contribute to its distinct biological activities and therapeutic potential.

Properties

IUPAC Name

N-[4-(2-phenylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS.BrH/c1-12(23)19-15-9-7-13(8-10-15)16-11-22-18(20-16)24-17(21-22)14-5-3-2-4-6-14;/h2-11H,1H3,(H,19,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWLSDOHAPSUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)C4=CC=CC=C4.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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